Ethyl 3-oxo-2-(propanoylamino)butanoate

Description

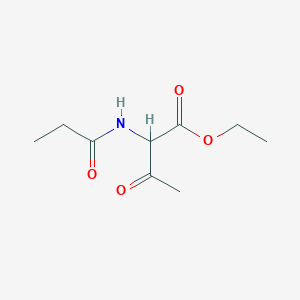

Ethyl 3-oxo-2-(propanoylamino)butanoate is a keto-ester derivative characterized by a 3-oxobutanoate backbone substituted with a propanoylamino (-NHCOCH₂CH₃) group at the 2-position. These functionalities enable participation in condensation, cyclization, and nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

ethyl 3-oxo-2-(propanoylamino)butanoate |

InChI |

InChI=1S/C9H15NO4/c1-4-7(12)10-8(6(3)11)9(13)14-5-2/h8H,4-5H2,1-3H3,(H,10,12) |

InChI Key |

LSYZSIZGEZOGQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(C(=O)C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-phenylacetoacetate (Ethyl 3-oxo-2-phenylbutanoate)

Molecular Formula : C₁₂H₁₄O₃

Functional Groups : Keto (C=O), ester (COOEt), phenyl (C₆H₅).

Key Properties :

- Volatility: Higher volatility compared to bulkier analogs due to the absence of polar substituents (e.g., amides). Ethyl hexanoate (C₈H₁₆O₂), a simpler ester, is retained in chromatographic analyses until later washings, indicating moderate volatility .

- Applications : Precursor for phenylacetone synthesis, a regulated substance in amphetamine production. Its gas chromatography/mass spectrometry (GC/MS) profile is critical for forensic identification .

Comparison :

- Reactivity: The phenyl group directs electrophilic substitution, while the propanoylamino group may favor nucleophilic acyl substitution or cyclocondensation .

Ethyl 3-Oxo-2-(2-Phenylhydrazono)butanoate

Molecular Formula : C₁₂H₁₄N₂O₃

Functional Groups : Keto (C=O), ester (COOEt), hydrazone (N-N=C).

Key Properties :

Comparison :

- Thermal Stability: Hydrazones are prone to decomposition under prolonged heating, whereas amides (propanoylamino) exhibit higher stability .

Methyl 2-Benzoylamino-3-oxobutanoate

Molecular Formula: C₁₂H₁₃NO₄ Functional Groups: Keto (C=O), ester (COOMe), benzoylamino (-NHCOC₆H₅). Key Properties:

Comparison :

3-Oxo-2-Phenylbutanamide

Molecular Formula: C₁₀H₁₁NO₂ Functional Groups: Keto (C=O), amide (CONH₂), phenyl (C₆H₅). Key Properties:

Comparison :

- The amide group reduces volatility and increases metabolic stability compared to ester-containing analogs.

- Synthetic Utility: Amides are less reactive toward nucleophiles than esters, requiring harsher conditions for transformations .

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.